molecular formula C17H18Cl2N2O3S B4983012 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide

Cat. No.: B4983012
M. Wt: 401.3 g/mol
InChI Key: MNEBERPLCQDUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in pre-clinical studies as a potential treatment for various types of cancer.

Mechanism of Action

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide selectively binds to the active site of BTK, preventing its activation and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. This compound has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. In addition, this compound is not yet available for clinical use, which limits its availability for research studies.

Future Directions

There are several future directions for research on 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide. One direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on other signaling pathways in cancer cells.

Synthesis Methods

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide is synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form tert-butyl 2,4-dichlorobenzamide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form this compound. The final product is purified using chromatography techniques.

Scientific Research Applications

5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide has been extensively studied in pre-clinical models for its potential use in cancer treatment. It has shown promising results as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit other kinases, such as FLT3 and ITK, which are also involved in cancer cell growth and survival.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)sulfonylamino]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-17(2,3)10-4-6-11(7-5-10)25(23,24)21-15-8-12(16(20)22)13(18)9-14(15)19/h4-9,21H,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBERPLCQDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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